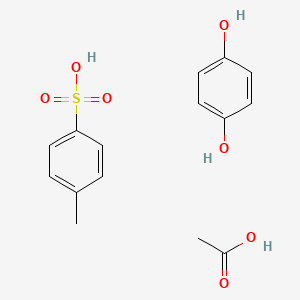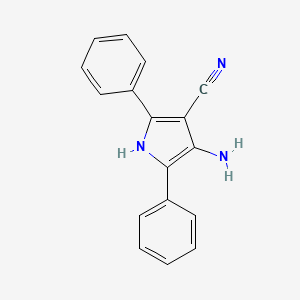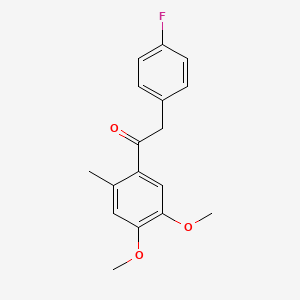
silver;1,2,3,4,5-pentachlorobenzene-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is a compound that consists of a silver ion complexed with 1,2,3,4,5-pentachlorobenzene-6-ide. The latter is a derivative of pentachlorobenzene, a chlorinated aromatic hydrocarbon where five hydrogen atoms on the benzene ring are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of silver salts with 1,2,3,4,5-pentachlorobenzene-6-ide. The preparation of 1,2,3,4,5-pentachlorobenzene-6-ide itself can be achieved through the chlorination of benzene under controlled conditions . The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the reaction with silver salts. The process must be carefully monitored to prevent the formation of unwanted by-products and to ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
Silver;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce less chlorinated benzenes .
Scientific Research Applications
Silver;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which silver;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzene: A chlorinated aromatic hydrocarbon with similar chemical properties but without the silver ion complex.
Tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring.
Hexachlorobenzene: A fully chlorinated benzene derivative with six chlorine atoms.
Uniqueness
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where the reactivity and stability of the silver complex are advantageous .
Properties
CAS No. |
86745-81-5 |
|---|---|
Molecular Formula |
C6AgCl5 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
silver;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Ag/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
InChI Key |
DSVLQUIDGJMVRT-UHFFFAOYSA-N |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


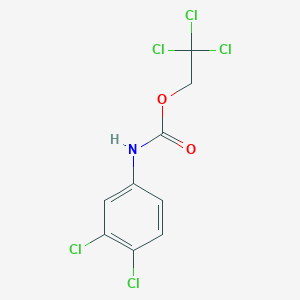
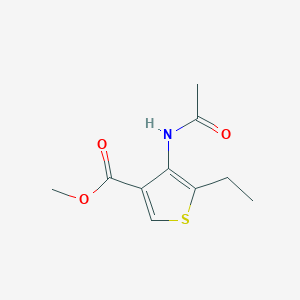
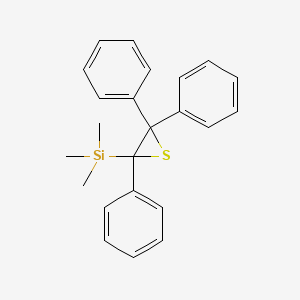
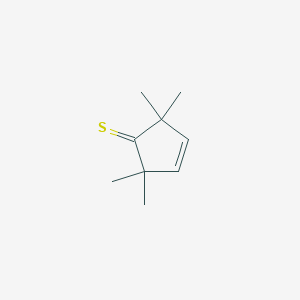
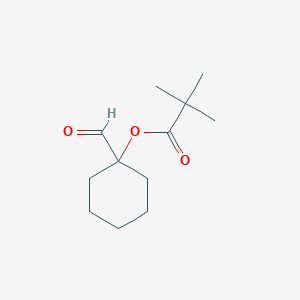
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
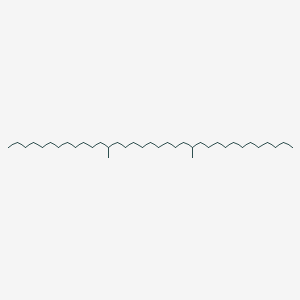

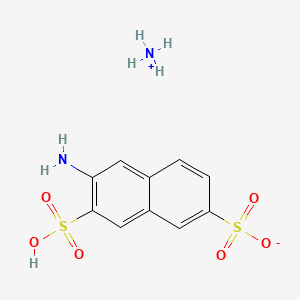
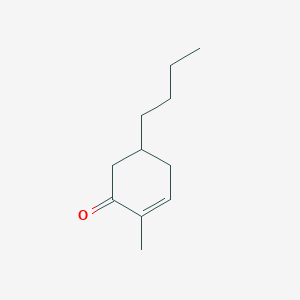
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
